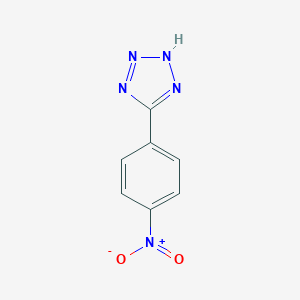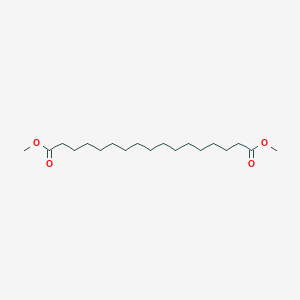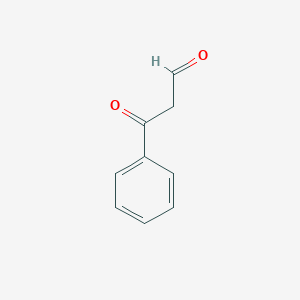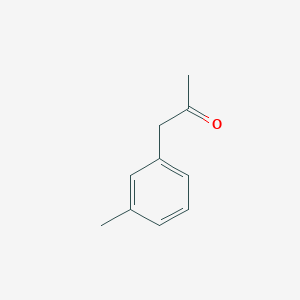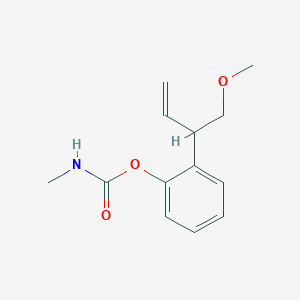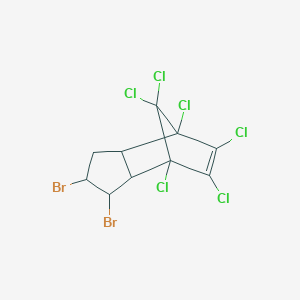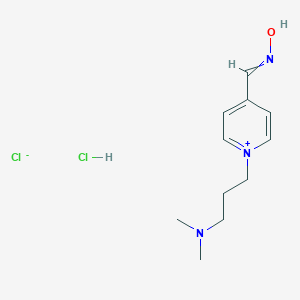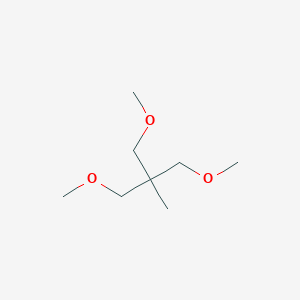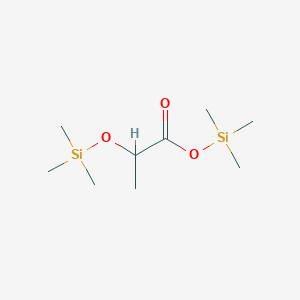
Propionic acid, 2-(trimethylsiloxy)-, trimethylsilyl ester
Overview
Description
Propionic acid, 2-(trimethylsiloxy)-, trimethylsilyl ester is a chemical compound with the molecular formula C9H20O3Si2 and a molecular weight of 232.4243 . This compound is also known by other names such as pyruvic acid, bis(trimethylsilyl)-, and acrylic acid, trimethylsiloxy-, trimethylsilyl ester . It is characterized by the presence of trimethylsilyl groups, which are known for their chemical inertness and large molecular volume .
Mechanism of Action
Target of Action
Trimethylsilyl 2-trimethylsilyloxypropanoate, also known as Propionic acid, 2-(trimethylsiloxy)-, trimethylsilyl ester, is primarily used as a protecting group in organic synthesis . The primary targets of this compound are the reactive functional groups in organic molecules, particularly the hydroxyl groups of alcohols .
Mode of Action
The compound acts by reacting with the hydroxyl group of an alcohol to form a trialkylsilyl ether . This reaction occurs through an SN2-like mechanism, with the alcohol attacking a trialkyl-substituted silicon atom . The resulting silyl ether no longer has the fairly acidic OH proton, as the alcohol group has been changed (protected) .
Biochemical Pathways
The formation of trialkylsilyl ethers effectively blocks the reactivity of the hydroxyl group, preventing it from interfering with subsequent reactions . This allows for the execution of complex organic syntheses without unwanted side reactions .
Pharmacokinetics
As a protecting group, it is designed to remain stable under the conditions of the desired reaction . The compound’s ADME properties would largely depend on the specific context of its use in synthesis.
Result of Action
The result of the compound’s action is the successful protection of the hydroxyl group, allowing for the execution of complex organic syntheses . After the desired reaction has taken place, the protecting group can be removed by reaction with an aqueous acid or the fluoride ion (F-) to regenerate the alcohol .
Action Environment
The efficacy and stability of trimethylsilyl 2-trimethylsilyloxypropanoate are influenced by environmental factors such as temperature, pH, and the presence of other reagents . For example, the compound is stable under basic conditions but can be removed under acidic conditions or in the presence of fluoride ions .
Preparation Methods
The synthesis of propionic acid, 2-(trimethylsiloxy)-, trimethylsilyl ester typically involves the reaction of propionic acid with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent hydrolysis of the trimethylsilyl groups . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Propionic acid, 2-(trimethylsiloxy)-, trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents such as trimethylsilyl chloride. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Propionic acid, 2-(trimethylsiloxy)-, trimethylsilyl ester has several scientific research applications:
Medicine: It may be used in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Propionic acid, 2-(trimethylsiloxy)-, trimethylsilyl ester can be compared with similar compounds such as:
Propanoic acid, TMS derivative: This compound has a similar structure but with different functional groups.
Pyruvic acid, bis(trimethylsilyl)-: Another similar compound with two trimethylsilyl groups attached to the pyruvic acid backbone. The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields.
Properties
IUPAC Name |
trimethylsilyl 2-trimethylsilyloxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O3Si2/c1-8(11-13(2,3)4)9(10)12-14(5,6)7/h8H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRGKEOWDNVHPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201021853 | |
| Record name | Trimethylsilyl trimethylsiloxy lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201021853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17596-96-2 | |
| Record name | Bis(trimethylsilyl)lactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17596-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsilyl trimethylsiloxy lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201021853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


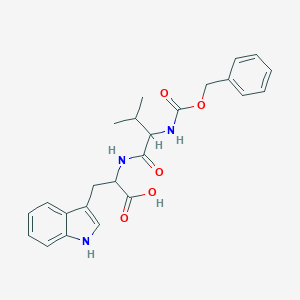
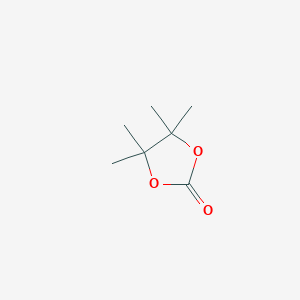
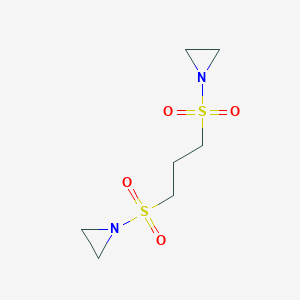
![2,4-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B102914.png)
